Beta-1 Adrenergic Receptor Binding: Null Affinity Confirmation for 1-(3-Ethylphenyl)piperazine
1-(3-Ethylphenyl)piperazine demonstrates no measurable affinity for the Beta-1 adrenergic receptor (Ki not determinable; reported as "No affinity") . In contrast, certain structurally related N-phenylpiperazine derivatives exhibit varying degrees of Beta-1 adrenergic receptor engagement; for example, 1-(2-ethoxyphenyl)piperazine (a comparator with an ortho-ethoxy substituent) displays a Ki of 71 nM in related binding assays [1]. This differential indicates that the meta-ethyl substitution pattern may confer a reduced cardiovascular off-target liability profile relative to other substituted phenylpiperazines.
| Evidence Dimension | Beta-1 adrenergic receptor binding affinity |
|---|---|
| Target Compound Data | No affinity (Ki not determinable) |
| Comparator Or Baseline | 1-(2-Ethoxyphenyl)piperazine: Ki = 71 nM |
| Quantified Difference | Target shows complete lack of detectable binding; comparator shows 71 nM affinity |
| Conditions | Radioligand competition binding assay (in vitro) |
Why This Matters
Null Beta-1 adrenergic receptor affinity reduces the probability of cardiovascular off-target effects, a key selection criterion for CNS-targeted programs where cardiac safety margins are critical.
- [1] BindingDB. IC50: 71 nM assay for Beta-1 adrenergic receptor binding. View Source
